molecular formula C26H23N5O3S B11567119 methyl 4-{7-[(3-methylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate

methyl 4-{7-[(3-methylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate

Cat. No.: B11567119
M. Wt: 485.6 g/mol
InChI Key: ZYNQNSLWTMUZSZ-UHFFFAOYSA-N
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Description

Methyl 4-{7-[(3-methylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Preparation Methods

The synthesis of triazolothiadiazine derivatives, including methyl 4-{7-[(3-methylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate, involves several synthetic routes. One common method is the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, α-tosyloxy ketones, ethyl bromoacetate, hydrazonoyl halides, α-chloroacetylacetone, and propargyl bromide in the presence of heteropolyacids . These reactions typically require controlled heating conditions to achieve the desired product.

Chemical Reactions Analysis

Methyl 4-{7-[(3-methylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor. The compound’s ability to interact with various biological targets makes it a promising candidate for drug design and development . Additionally, its antioxidant and anti-inflammatory properties have been explored for potential therapeutic applications .

Mechanism of Action

The mechanism of action of methyl 4-{7-[(3-methylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s triazolothiadiazine core allows it to form hydrogen bonds with target receptors, leading to inhibition of enzyme activity or modulation of signaling pathways . This interaction is crucial for its pharmacological effects, including anticancer and antimicrobial activities.

Comparison with Similar Compounds

Methyl 4-{7-[(3-methylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate is unique due to its specific structural features and pharmacological profile. Similar compounds include other triazolothiadiazine derivatives, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines, 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines, and 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines . These compounds share a similar core structure but differ in their substituents and biological activities.

Properties

Molecular Formula

C26H23N5O3S

Molecular Weight

485.6 g/mol

IUPAC Name

methyl 4-[7-[(3-methylphenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzoate

InChI

InChI=1S/C26H23N5O3S/c1-16-7-6-10-20(15-16)27-24(32)22-21(17-11-13-19(14-12-17)25(33)34-2)30-31-23(28-29-26(31)35-22)18-8-4-3-5-9-18/h3-15,21-22,30H,1-2H3,(H,27,32)

InChI Key

ZYNQNSLWTMUZSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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